molecular formula C8H10ClN3O B7926159 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926159
M. Wt: 199.64 g/mol
InChI Key: YAURLECWFSDOFR-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group and a pyrazine ring, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of 2-chloroacetamide with a pyrazine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The chloro group and pyrazine ring play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1-pyrazin-2-yl-ethyl)-benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    2-Chloro-N-(1-pyrazin-2-yl-ethyl)-pyridine: Contains a pyridine ring instead of an acetamide group.

    2-Chloro-N-(1-pyrazin-2-yl-ethyl)-pyrimidine: Features a pyrimidine ring in place of the acetamide group.

Uniqueness

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific combination of a chloro group and a pyrazine ring, which confer distinct chemical and biological properties

Biological Activity

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chloro group, a pyrazine ring, and an acetamide backbone, which contribute to its unique biological properties. The presence of the chloro substituent enhances its reactivity, enabling it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties . For instance, derivatives of pyrazine have been studied for their effectiveness against various bacterial strains. Initial studies suggest that this compound may also possess significant antimicrobial activity, although further assays are required to confirm these findings.

Anticancer Activity

The anticancer potential of this compound is particularly promising. Pyrazine derivatives are known for their cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential efficacy of pyrazine-based compounds in cancer therapy . The specific mechanisms through which this compound exerts its anticancer effects remain to be elucidated but may involve interactions with critical cellular pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. The chloro group and pyrazine ring are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. Preliminary data suggest that this compound may interact with proteins involved in inflammatory responses and cancer progression .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : Similar pyrazine derivatives have shown effectiveness against pathogens in agricultural settings, suggesting potential use as pesticides or herbicides due to their biological activity against certain pathogens.
  • Cytotoxicity Assessments : Research on related compounds has demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance therapeutic effects .

Properties

IUPAC Name

2-chloro-N-(1-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-6(12-8(13)4-9)7-5-10-2-3-11-7/h2-3,5-6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAURLECWFSDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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